3-Bromocinnamic acid

Description

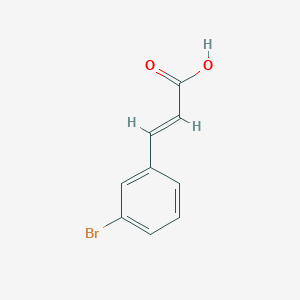

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMUSDCFQUBPAL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067729, DTXSID301034663 | |

| Record name | m-Bromocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14473-91-7, 32862-97-8 | |

| Record name | (2E)-3-(3-Bromophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14473-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(3-bromophenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032862978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-BROMOCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(3-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Bromocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(3-Bromophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3-bromophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocinnamic acid, predominantly found as the trans (or E) isomer, is an organic compound of significant interest in synthetic chemistry and pharmacology. It serves as a versatile intermediate for the synthesis of more complex molecules and is notably the primary active metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide)[1][2]. Its structure, featuring a carboxylic acid, an alkene, and an aryl bromide, provides three distinct points for chemical modification, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological relevance.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder at room temperature[1]. It is generally insoluble in water but shows solubility in alcohols such as methanol[2][3][4].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₂ | [5][6] |

| Molecular Weight | 227.05 g/mol | [2][5][7] |

| CAS Number | 32862-97-8 (trans) | [1][2][5][6] |

| Melting Point | 177-179 °C | [1][2][3][4][8][9] |

| Boiling Point | 344.1 ± 25.0 °C (Predicted) | [4] |

| Density | 1.607 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.27 ± 0.10 (Predicted) | [4] |

| Appearance | White to light yellow crystal powder | [1] |

| Solubility | Insoluble in water; Soluble in methanol | [2][3][4] |

Spectroscopic Data

Structural elucidation of this compound is typically confirmed through various spectroscopic methods. The data provides a characteristic fingerprint of the molecule, confirming the presence of the aromatic ring, the alkene bond in trans configuration, the carboxylic acid, and the bromine substituent.

Table 2: Key Spectroscopic Data for this compound

| Technique | Description | Source(s) |

| ¹H NMR | Spectra are available and used to confirm the proton environment, including the characteristic doublets of the trans-alkene protons and signals for the aromatic protons. | [10][11] |

| ¹³C NMR | Spectra are available for identifying the nine distinct carbon environments within the molecule. | [10] |

| Infrared (IR) | IR spectra confirm the presence of key functional groups: O-H stretch (carboxylic acid), C=O stretch (carbonyl), C=C stretch (alkene and aromatic), and C-Br stretch. | [5][10] |

| Mass Spectrometry | Mass spectra show the molecular ion peak and characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br), confirming the molecular weight and formula. | [5][7] |

Synthesis and Purification

This compound can be synthesized through several methods, most notably via palladium-catalyzed cross-coupling reactions such as the Heck reaction or through condensation reactions like the Perkin reaction.

Experimental Protocol: Synthesis via Heck Reaction

The Heck reaction provides an efficient route for synthesizing cinnamic acid derivatives by coupling an aryl halide with an alkene. This protocol describes the synthesis of trans-3-Bromocinnamic acid from 3-bromoiodobenzene and acrylic acid.

Materials:

-

3-Bromoiodobenzene (1.0 equiv)

-

Acrylic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triethylamine (Et₃N, 3.0 equiv)

-

Acetonitrile (solvent)

-

3 M Hydrochloric acid (HCl)

-

95% Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoiodobenzene (1.0 equiv), acetonitrile, and triethylamine (3.0 equiv). Stir the mixture until all components are dissolved.

-

Addition of Reagents: Add acrylic acid (1.2 equiv) to the mixture, followed by palladium(II) acetate (0.02 equiv).

-

Reaction: Heat the reaction mixture to 80-90°C and maintain for 1-2 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a beaker containing 3 M HCl. A solid precipitate of the crude product should form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water to remove any residual acid and salts.

-

Purification: Recrystallize the crude product from a hot 95% ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly. The final product can be characterized by NMR and melting point analysis.

References

- 1. Fractions metabolized in a triangular metabolic system: cinromide and two metabolites in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. benchchem.com [benchchem.com]

- 10. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Bromocinnamic Acid (CAS: 32862-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromocinnamic acid (CAS: 32862-97-8), a compound of interest in pharmaceutical research and organic synthesis. This document collates its chemical and physical properties, detailed spectroscopic data, and established synthesis methodologies. Furthermore, it delves into its known biological activities, particularly its role as an active metabolite of the anticonvulsant drug cinromide, and explores the potential mechanisms of action. This guide is intended to be a valuable resource for professionals in drug discovery and development, offering structured data, experimental protocols, and visual representations of key chemical and biological processes.

Chemical and Physical Properties

This compound is a halogenated derivative of cinnamic acid. The presence of the bromine atom on the phenyl ring significantly influences its chemical reactivity and biological activity. It is predominantly available as the trans isomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 32862-97-8 | [1][2] |

| Molecular Formula | C₉H₇BrO₂ | [1][2] |

| Molecular Weight | 227.05 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 177-179 °C (lit.) | [1] |

| Solubility | Soluble in methanol. Insoluble in water. | [1][4] |

| IUPAC Name | (2E)-3-(3-bromophenyl)prop-2-enoic acid | [2] |

| Synonyms | m-Bromocinnamic acid, trans-3-Bromocinnamic acid | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for trans-3-Bromocinnamic Acid

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 12.55 | s | - | -COOH |

| 7.95 | d | 16.0 | Ar-CH= |

| 7.73 | s | - | Ar-H |

| 7.62 | d | 7.8 | Ar-H |

| 7.58 | d | 7.8 | Ar-H |

| 7.38 | t | 7.8 | Ar-H |

| 6.63 | d | 16.0 | =CH-COOH |

| Solvent: DMSO-d₆ |

Table 3: ¹³C NMR Spectroscopic Data for trans-3-Bromocinnamic Acid

| Chemical Shift (ppm) | Assignment |

| 167.8 | C=O |

| 142.8 | Ar-CH= |

| 136.6 | Ar-C |

| 133.8 | Ar-CH |

| 131.2 | Ar-CH |

| 130.8 | Ar-CH |

| 128.0 | Ar-CH |

| 122.5 | Ar-C-Br |

| 121.2 | =CH-COOH |

| Solvent: DMSO-d₆ |

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1620-1640 | Medium | C=C stretch (Alkenyl) |

| 1400-1450 | Medium | C-O stretch / O-H bend |

| 980 | Strong | =C-H bend (trans olefin) |

| 600-800 | Strong | C-Br stretch |

Mass Spectrometry: The mass spectrum of this compound shows a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]+ and [M+2]+ at m/z 226 and 228, respectively, in an approximate 1:1 ratio.

Synthesis of this compound

This compound can be synthesized through several established organic reactions. The two most common and versatile methods are the Perkin reaction and the Heck reaction.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[5][6] For the synthesis of this compound, 3-bromobenzaldehyde is reacted with acetic anhydride and an alkali acetate.

Experimental Protocol: Synthesis of this compound via Perkin Reaction (Adapted from a general procedure for cinnamic acid derivatives) [7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

-

Heating: Heat the reaction mixture in an oil bath at 170-180°C for 3-4 hours.

-

Work-up:

-

Allow the mixture to cool slightly and pour it into a beaker containing cold water.

-

To remove any unreacted aldehyde, perform steam distillation.

-

Neutralize the remaining aqueous solution with a saturated sodium carbonate solution until alkaline. This converts the product to its soluble sodium salt.

-

Filter the hot solution to remove any resinous byproducts.

-

-

Precipitation: Cool the filtrate and acidify with concentrated hydrochloric acid with vigorous stirring until the solution is acidic. This compound will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] For the synthesis of this compound, 3-bromoiodobenzene or 3-dibromobenzene can be coupled with acrylic acid.

Experimental Protocol: Synthesis of this compound via Heck Reaction (Adapted from a microscale procedure) [9]

-

Reaction Setup: In a reaction vial, combine 3-bromoiodobenzene (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), and triethylamine (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Heating: Heat the mixture at 80-90°C with stirring for 1-2 hours.

-

Work-up:

-

Cool the reaction to room temperature and transfer the mixture to a beaker containing 3 M HCl. A solid should form.

-

Collect the solid by vacuum filtration and wash with water.

-

-

Purification: Air dry the crude product. For further purification, recrystallize from a suitable solvent like 95% ethanol.

Biological Activity and Applications in Drug Development

This compound has garnered attention in the field of drug development primarily due to its role as a metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide).[1][3]

Anticonvulsant Activity

In vivo studies have indicated that this compound itself may possess anticonvulsant properties.[3] Research on monkey models of epilepsy has shown that the metabolite of cinromide, which includes this compound, was effective in reducing seizure frequency and duration at plasma levels above 5 mcg/ml.[10] This suggests that this compound contributes to the therapeutic effects of its parent drug.

While the precise mechanism of action is not fully elucidated, the anticonvulsant activity of cinnamamide and cinnamic acid derivatives is an active area of research.[11] Some studies on related compounds suggest potential interactions with various molecular targets in the central nervous system.[11]

Antimicrobial and Other Potential Activities

Cinnamic acid and its derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.[12][13] The introduction of a halogen, such as bromine, can enhance these activities.[14] While specific studies on the antimicrobial or anticancer effects of this compound are limited, the general bioactivity of this class of compounds suggests it may be a promising scaffold for the development of new therapeutic agents.

Safety and Handling

This compound is classified as an irritant.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 5: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound (CAS 32862-97-8) is a versatile compound with established synthetic routes and demonstrated biological activity. Its role as an active metabolite of an anticonvulsant drug makes it a compound of significant interest for further investigation in the field of neuroscience and drug development. The detailed chemical, spectroscopic, and safety data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers and scientists working with this compound. Further studies are warranted to fully elucidate its mechanism of action and explore its potential in other therapeutic areas.

References

- 1. This compound, predominantly trans 98 32862-97-8 [sigmaaldrich.com]

- 2. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 32862-97-8 [chemicalbook.com]

- 4. trans-3-Bromocinnamic acid, 98+% | Fisher Scientific [fishersci.ca]

- 5. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. odinity.com [odinity.com]

- 10. oipub.com [oipub.com]

- 11. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 3-Bromocinnamic Acid

Introduction

3-Bromocinnamic acid, also known as m-Bromocinnamic acid, is an organic compound and a derivative of cinnamic acid. It is of significant interest to researchers, particularly in the fields of organic synthesis and drug development, as it serves as a key intermediate and is the primary active metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide).[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic profile, and relevant experimental protocols.

Molecular Structure and Identification

This compound is characterized by a phenyl group substituted with a bromine atom at the meta (3-) position, which is attached to a propenoic acid moiety. The compound predominantly exists as the trans (E) stereoisomer due to the greater stability of the arrangement of the bulky phenyl and carboxylic acid groups on opposite sides of the C=C double bond.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (E)-3-(3-bromophenyl)prop-2-enoic acid | [2][3] |

| CAS Number | 32862-97-8 | [1][4][5] |

| Molecular Formula | C₉H₇BrO₂ | [5][6] |

| Linear Formula | BrC₆H₄CH=CHCO₂H | |

| SMILES | OC(=O)\C=C\c1cccc(Br)c1 | |

| InChI | 1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | [7][8] |

| InChIKey | YEMUSDCFQUBPAL-SNAWJCMRSA-N | [7][8] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. It presents as a white to light yellow crystalline powder.[1]

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 227.05 g/mol | [1][6] |

| Exact Mass | 225.962936 u | [6] |

| Melting Point | 177-179 °C | [1][6][9][10] |

| Boiling Point | 344.1 ± 25.0 °C (at 760 mmHg) | [1][6] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

| Flash Point | 161.9 ± 23.2 °C | [6] |

| pKa | 4.27 ± 0.10 (Predicted) | [1][9] |

| LogP | 3.24 | [6] |

| Solubility | Soluble in methanol; Insoluble in water. | [9] |

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For trans-3-bromocinnamic acid, the spectrum shows distinct signals for the vinyl, aromatic, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appears far downfield, around 12.6 ppm.[8]

-

Aromatic Protons (-C₆H₄-): A complex multiplet pattern between 7.3 and 8.0 ppm corresponds to the four protons on the substituted benzene ring.[8]

-

Vinylic Protons (-CH=CH-): Two doublets are observed for the alkene protons. The proton alpha to the carbonyl group typically appears around 6.6 ppm, while the proton beta to the carbonyl is further downfield around 7.6 ppm. The large coupling constant (J ≈ 16 Hz) between these protons confirms the trans configuration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key chemical shifts include:

-

Carbonyl Carbon (-COOH): ~167 ppm

-

Aromatic Carbons (-C₆H₄-): Multiple signals between ~122 and ~138 ppm.

-

Vinylic Carbons (-CH=CH-): Signals around ~119 and ~144 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. Characteristic absorption bands for this compound include:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500–3300 cm⁻¹.[12]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680–1700 cm⁻¹.[12]

-

C=C Stretch (Alkene): A peak around 1620-1630 cm⁻¹.[12]

-

C-Br Stretch: Typically found in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern is observed for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Loss of COOH (m/z 181/183), loss of Br (m/z 147).[8]

Experimental Protocols & Reactions

Synthesis of this compound

A common method for the synthesis of this compound involves a cross-coupling reaction.

-

Method: Heck-type reaction from an aryl iodide (3-bromoiodobenzene) and acrylic acid.[1]

-

Protocol:

-

Combine 3-bromoiodobenzene, acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a suitable base (e.g., triethylamine) in an appropriate solvent.

-

Heat the reaction mixture under an inert atmosphere for a specified time until the reaction is complete (monitored by TLC or GC).

-

After cooling, acidify the mixture to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent like ethanol or methanol to yield pure this compound.

-

Metabolic Relationship

This compound is the primary active metabolite of the anticonvulsant drug cinromide.[1] In vivo, cinromide (3-bromo-N-ethylcinnamamide) undergoes de-ethylation and subsequent hydrolysis to form this compound.[6] This metabolic conversion is a critical aspect of its pharmacological profile.

Biological and Chemical Activity

While primarily known as a drug metabolite, cinnamic acid and its derivatives, including brominated forms, are recognized for a wide range of biological activities. These include potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[13][14][15] this compound itself may possess anticonvulsant properties, which contributes to the overall therapeutic effect of its parent drug, cinromide.[1] It is primarily used in clinical testing and research related to the pharmacology of cinromide.[1] Its chemical structure, featuring a carboxylic acid and an activated double bond, also makes it a versatile intermediate for further organic synthesis.[1][16]

References

- 1. This compound | 32862-97-8 [chemicalbook.com]

- 2. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-3-Bromocinnamic acid, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAS#:32862-97-8 | Chemsrc [chemsrc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(14473-91-7) 1H NMR spectrum [chemicalbook.com]

- 9. This compound CAS#: 14473-91-7 [m.chemicalbook.com]

- 10. This compound - Molecular Weight: 227.05, Melting Point: 177-179â°c, Density: 1.5403 G/cmâ³ | Colorless Crystal, Industrial Grade, Cas No: 32862-97-8 at Best Price in Wuhan | Wuhan Landmark Industrial Co., Ltd [tradeindia.com]

- 11. rsc.org [rsc.org]

- 12. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 16. This compound | 14473-91-7 [chemicalbook.com]

3-Bromocinnamic acid IUPAC name

An In-depth Technical Guide to (E)-3-(3-bromophenyl)prop-2-enoic acid For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(3-bromophenyl)prop-2-enoic acid, commonly known as 3-Bromocinnamic acid, is an organic compound of significant interest in the fields of medicinal chemistry and drug metabolism. Its IUPAC name is (E)-3-(3-bromophenyl)prop-2-enoic acid . The "(E)" designation specifies the stereochemistry of the double bond, indicating that the substituent groups are on opposite sides (trans). This compound is notably recognized as the primary active metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide). Understanding its synthesis, analytical quantification, and biological profile is crucial for research related to cinromide's pharmacology and for the broader exploration of halogenated cinnamic acid derivatives as potential therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-3-(3-bromophenyl)prop-2-enoic acid | [1][2] |

| Synonyms | This compound, m-Bromocinnamic acid, trans-3-Bromocinnamic acid | [1][3] |

| CAS Registry Number | 32862-97-8 | [3] |

| Molecular Formula | C₉H₇BrO₂ | [2][3] |

| Molecular Weight | 227.06 g/mol | [1] |

| Melting Point | 177-179 °C | [4][5][6] |

| Appearance | White to light yellow crystal powder | [4] |

| Solubility | Soluble in methanol; Insoluble in water | [5][6] |

| InChI Key | YEMUSDCFQUBPAL-SNAWJCMRSA-N | [1][6] |

Synthesis and Analysis

Proposed Synthesis Protocol via Knoevenagel-Doebner Condensation

Reaction Scheme: 3-bromobenzaldehyde + Malonic Acid → (in Pyridine/Piperidine) → (E)-3-(3-bromophenyl)prop-2-enoic acid + CO₂ + H₂O

Materials and Equipment:

-

3-bromobenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirring

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Recrystallization solvent (e.g., ethanol/water mixture)

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 3-bromobenzaldehyde (10.0 g, 54.0 mmol) and malonic acid (8.4 g, 80.7 mmol).

-

Solvent and Catalyst Addition: Add anhydrous pyridine (30 mL) to the flask to dissolve the reactants. To this solution, add piperidine (0.5 mL) as a catalyst.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with continuous stirring for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice (150 g) and concentrated hydrochloric acid (25 mL). This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove any remaining pyridine hydrochloride.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Proposed Analytical Protocol: HPLC Quantification in Plasma

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. The following is a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method, adapted from established protocols for similar cinnamic acid derivatives.[7][8]

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid or Formic acid (for LC-MS applications)

-

Water (HPLC grade)

-

Plasma sample containing the analyte

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

Centrifuge and vortex mixer

Experimental Protocol:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in water. A typical starting ratio is 60:40 (v/v).[7] Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to create calibration standards ranging from approximately 0.1 µg/mL to 10 µg/mL.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Biological Activity and Metabolism

Role as a Metabolite of Cinromide

This compound is the principal and active metabolite of cinromide (3-bromo-N-ethylcinnamamide), a compound developed as an anticonvulsant. The metabolic pathway involves the de-ethylation of cinromide, a reaction catalyzed primarily by hepatic enzymes. The resulting 3-bromocinnamamide is subsequently hydrolyzed to form this compound.[4][6] This metabolic conversion is a critical aspect of cinromide's overall pharmacological profile.

Anticonvulsant Activity

While its parent drug, cinromide, was developed for its anticonvulsant properties, the activity of this compound itself has been a subject of investigation. In a study screening various halogen-substituted cinnamic acid derivatives for anticonvulsant effects using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, the bromine-substituted compounds did not display significant anticonvulsant activity.[4] In contrast, derivatives with fluorine, chlorine, and trifluoromethyl substitutions at the 4-position showed promising activity and low neurotoxicity in the same study.[1][4][5] This suggests that the specific halogen and its position on the phenyl ring are critical determinants of anticonvulsant efficacy within this chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 4. Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-3-(3-bromophenyl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(3-bromophenyl)prop-2-enoic acid, a halogenated derivative of cinnamic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. As a member of the phenylpropanoid class, it shares a core structure known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence and position of the bromine atom on the phenyl ring are anticipated to modulate these activities, offering a scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of (E)-3-(3-bromophenyl)prop-2-enoic acid, with a focus on experimental data and methodologies relevant to researchers in drug discovery and development.

Chemical and Physical Properties

(E)-3-(3-bromophenyl)prop-2-enoic acid, also known as trans-3-bromocinnamic acid, is a solid at room temperature. Its core structure consists of a benzene ring substituted with a bromine atom at the meta-position, attached to a propenoic acid moiety in the trans (E) configuration.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrO₂ | [][2] |

| Molecular Weight | 227.05 g/mol | [] |

| CAS Number | 32862-97-8 | [2] |

| Melting Point | 177-179 °C | [] |

| Boiling Point | 344.1 °C at 760 mmHg | [] |

| Density | 1.607 g/cm³ | [] |

| Appearance | White solid | [3] |

| Solubility | Soluble in organic solvents like ethanol and DMSO. |

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicting the NMR spectra for (E)-3-(3-bromophenyl)prop-2-enoic acid can be done by analyzing the spectra of similar compounds. For instance, the ¹H NMR spectrum of a structurally related compound, 2-[(2E)-3-(4-bromophenyl)prop-2-enamido]ethyl benzoate, shows characteristic signals for the vinylic protons of the propenoic acid chain as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming the E-configuration.[3] The aromatic protons will appear as a complex multiplet in the downfield region. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate around 167-170 ppm.[3]

Infrared (IR) Spectroscopy:

The IR spectrum of (E)-3-(3-bromophenyl)prop-2-enoic acid is expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would correspond to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group should appear as a strong band around 1680-1710 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will likely be observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The trans-disubstituted double bond typically shows a strong out-of-plane C-H bending vibration around 960-980 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum of (E)-3-(3-bromophenyl)prop-2-enoic acid would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis of (E)-3-(3-bromophenyl)prop-2-enoic Acid

The synthesis of (E)-3-(3-bromophenyl)prop-2-enoic acid can be achieved through several established synthetic routes for preparing α,β-unsaturated carboxylic acids. The most common methods include the Perkin reaction and the Heck reaction.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[4] A variation of this, the Doebner modification, utilizes malonic acid and a base like pyridine.[5][6][7][8]

Experimental Protocol: Doebner Modification of the Perkin Reaction [9]

This protocol describes the condensation of m-bromobenzaldehyde with malonic acid in the presence of pyridine.

Materials:

-

m-Bromobenzaldehyde

-

Malonic acid

-

Pyridine

-

Hydrochloric acid (for workup)

-

Sodium carbonate solution (for workup)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of m-bromobenzaldehyde (0.925 g), malonic acid (0.52 g), and pyridine (0.07 g) is heated on a water bath.

-

The reaction mixture will turn into a clear liquid, and effervescence will be observed within a few minutes.

-

After approximately 30 minutes, a pale yellow solid will start to precipitate.

-

The reaction is typically heated for 2-4 hours to ensure completion.

-

After cooling, the reaction mixture is treated with a 10% sodium carbonate solution to dissolve the acidic product.

-

Any unreacted aldehyde is removed by filtration.

-

The filtrate is then acidified with hydrochloric acid to precipitate the crude (E)-3-(3-bromophenyl)prop-2-enoic acid.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Heck Reaction

The Heck reaction provides a versatile method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10][11][12][13]

Experimental Protocol: Heck Reaction [14]

This generalized protocol outlines the coupling of an aryl bromide with an alkene.

Materials:

-

3-Bromostyrene (as a precursor to the aryl bromide if starting from a different material) or a suitable aryl bromide

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., triphenylphosphine) or an N-heterocyclic carbene (NHC) precursor

-

A base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., DMF, acetonitrile)

Procedure:

-

To a reaction vessel, add the aryl bromide, acrylic acid, the palladium catalyst, the ligand, and the base.

-

The mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to a temperature typically ranging from 80 to 140 °C.

-

The progress of the reaction is monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then partitioned between an organic solvent and water.

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Biological Activity and Potential Applications

Cinnamic acid and its derivatives are known to possess a broad spectrum of biological activities.[15] The introduction of a bromine atom to the phenyl ring can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its biological profile.

Anti-inflammatory Activity

Cinnamic acid derivatives have been reported to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[16][17] The anti-inflammatory potential of brominated phenolic compounds has also been noted.[15] While specific studies on the anti-inflammatory activity of (E)-3-(3-bromophenyl)prop-2-enoic acid are limited, it is plausible that it could modulate inflammatory pathways. A hypothetical mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[15]

Antimicrobial Activity

Natural phenolic compounds and their derivatives are known to possess antimicrobial properties.[][8][12][18] The antimicrobial action of cinnamic acid derivatives is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[14][19][20][21][22] The bromination of cinnamic acid derivatives has been shown to enhance their antimicrobial activity in some cases.[14] Therefore, (E)-3-(3-bromophenyl)prop-2-enoic acid is a candidate for investigation as a potential antimicrobial agent.

Conclusion

(E)-3-(3-bromophenyl)prop-2-enoic acid is a synthetically accessible compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While specific biological data for this molecule is still emerging, the known activities of the broader class of cinnamic acid derivatives suggest potential for anti-inflammatory and antimicrobial applications. The detailed synthetic protocols and compiled properties in this guide provide a solid foundation for researchers to explore the full potential of this and related halogenated phenylpropanoids. Further studies are warranted to elucidate its precise biological mechanisms of action and to evaluate its efficacy and safety in relevant preclinical models.

References

- 2. 3-(3-BROMOPHENYL)PROP-2-ENOIC ACID | CAS 32862-97-8 [matrix-fine-chemicals.com]

- 3. rsc.org [rsc.org]

- 4. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. DSpace [open.bu.edu]

- 7. scholars.fhsu.edu [scholars.fhsu.edu]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. ias.ac.in [ias.ac.in]

- 10. rsc.org [rsc.org]

- 11. odinity.com [odinity.com]

- 12. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 13. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mVOC 4.0 [bioinformatics.charite.de]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. ikm.org.my [ikm.org.my]

- 22. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromocinnamic Acid

This technical guide provides an in-depth overview of the melting and boiling points of 3-Bromocinnamic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Physicochemical Data of this compound

This compound (CAS No: 32862-97-8), with the linear formula BrC₆H₄CH=CHCO₂H, is a cinnamic acid derivative. Its physical properties, particularly its melting and boiling points, are crucial for its identification, purification, and application in various chemical syntheses. The predominantly trans isomer is the most common form.

The quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 177-179 °C | [1][2][3] |

| 176.0-182.0 °C | [4] | |

| Boiling Point | 344.1 ± 25.0 °C (Predicted) | [2] |

| Molecular Weight | 227.05 g/mol | [5] |

| Density | 1.5403 g/cm³ (Rough Estimate) | [1][2] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment.[6] Impurities typically cause a depression in the melting point and a broadening of its range.[6][7]

Melting Point Determination using the Capillary Method

This protocol describes a standard method for determining the melting point of a solid organic compound using a melting point apparatus or a Thiele tube.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Thermometer

-

Mortar and pestle (optional)

-

Heating bath medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[8]

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample.[7] Gently tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample should be 1-2 mm high.[7][8]

-

Apparatus Setup:

-

Melting Point Apparatus: Insert the capillary tube into the designated slot in the apparatus.[6][9] Ensure the thermometer is correctly positioned.

-

Thiele Tube: Attach the capillary tube to a thermometer using a thread or rubber band, aligning the sample with the thermometer bulb.[7][10] Immerse the setup in the oil bath of the Thiele tube.[10]

-

-

Heating:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point.[6]

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, slow the heating rate to approximately 1-2 °C per minute.[6][9]

-

-

Observation and Recording:

Boiling Point Determination (Micro Method)

This protocol outlines the determination of a liquid's boiling point using a small sample volume, a common technique in organic chemistry labs.

Materials:

-

Liquid sample

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube, aluminum block, or oil bath)[11][12]

-

Rubber band or thread

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid into a small test tube.[13]

-

Capillary Inversion: Place a capillary tube into the test tube with its open end downwards and the sealed end upwards.[12][13]

-

Apparatus Setup: Attach the test tube to a thermometer. Immerse the assembly into a heating bath (e.g., Thiele tube or beaker with paraffin oil), ensuring the liquid level in the bath is above the sample level but below the top of the test tube.[10][14]

-

Heating: Gently and slowly heat the bath.[13] As the liquid's temperature rises, air trapped in the capillary tube will bubble out.[10]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

-

Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10] This is the point where the external pressure equals the vapor pressure of the liquid.[11][14]

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of a melting point.

References

- 1. This compound - Molecular Weight: 227.05, Melting Point: 177-179â°c, Density: 1.5403 G/cmâ³ | Colorless Crystal, Industrial Grade, Cas No: 32862-97-8 at Best Price in Wuhan | Wuhan Landmark Industrial Co., Ltd [tradeindia.com]

- 2. This compound | 32862-97-8 [chemicalbook.com]

- 3. This compound | CAS#:32862-97-8 | Chemsrc [chemsrc.com]

- 4. A16035.06 [thermofisher.com]

- 5. This compound [webbook.nist.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. byjus.com [byjus.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 3-Bromocinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-bromocinnamic acid in various organic solvents. Understanding the solubility of this compound is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method design. This document compiles available solubility data, presents a comprehensive experimental protocol for solubility determination, and includes a visual workflow to aid in experimental design.

Data Presentation: Solubility of this compound and Related Compounds

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, qualitative data and information on structurally similar compounds provide valuable insights into its solubility profile. This compound is reported to be soluble in methanol and insoluble in water.[1][2][3][4] The structurally related 4-bromocinnamic acid is soluble in alcohol, ethyl acetate, and dimethyl sulfoxide (DMSO).[5][6]

For comparative purposes, the following table includes quantitative solubility data for the parent compound, trans-cinnamic acid, in several common organic solvents. This information can serve as a useful benchmark for estimating the solubility of this compound, though empirical verification is always recommended.

| Solvent | This compound | trans-Cinnamic Acid (at 298.2 K / 25.05 °C)[7] |

| Alcohols | ||

| Methanol | Soluble | 32.94 ± 0.27 g/100g |

| Ethanol | Not Reported | 25.86 ± 0.85 g/100g |

| 1-Propanol | Not Reported | 19.29 ± 0.68 g/100g |

| 2-Propanol | Not Reported | 16.79 ± 0.55 g/100g |

| Ketones | ||

| Acetone | Not Reported | 22.46 ± 0.15 g/100g (as 2-Butanone) |

| Esters | ||

| Ethyl Acetate | Not Reported | 13.05 ± 0.24 g/100g |

| Nitriles | ||

| Acetonitrile | Not Reported | 6.26 ± 0.01 g/100g |

| Halogenated Solvents | ||

| Dichloromethane | Not Reported | Soluble[8] |

| Chloroform | Not Reported | Soluble[9] |

| Amides | ||

| Dimethylformamide (DMF) | Not Reported | Not Reported |

| Sulfoxides | ||

| Dimethyl Sulfoxide (DMSO) | Not Reported | Can dissolve up to 29 mg/mL (~196 mM)[10] |

| Non-Polar Solvents | ||

| Hexane | Expected to be poorly soluble | Not Reported |

| Toluene | Not Reported | Not Reported |

| Aqueous | ||

| Water | Insoluble[2][3][4] | 0.042 ± 0.001 g/100g [7] |

Experimental Protocols: Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or sealed glass test tubes

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Drying oven

-

Desiccator

2. Procedure

a. Preparation of Saturated Solution

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Pipette a known volume or mass of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for an extended period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.

b. Sample Collection and Analysis

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved particles. It is crucial to perform this step quickly to avoid temperature fluctuations that could affect solubility.

-

The concentration of this compound in the filtered saturated solution can be determined using one of the following methods:

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry container.

-

Dispense a known volume or mass of the filtered saturated solution into the container.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, cool the container in a desiccator and reweigh it.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound.

-

Prepare a series of standard solutions of this compound with known concentrations and inject them to create a calibration curve based on peak area.

-

Inject a known volume of the filtered and appropriately diluted saturated solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

3. Data Calculation and Reporting

Solubility can be expressed in various units. The following are common examples:

-

Mass/Volume: g/100 mL or mg/mL

-

Mass/Mass: g/100 g of solvent

-

Molarity: mol/L

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

- 1. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. trans-3-Bromocinnamic acid, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound | 14473-91-7 [chemicalbook.com]

- 4. This compound CAS#: 14473-91-7 [m.chemicalbook.com]

- 5. CAS 50663-21-3: 4-bromocinnamic acid | CymitQuimica [cymitquimica.com]

- 6. 4-Bromocinnamic acid, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Cinnamic acid | 621-82-9 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Bromocinnamic Acid: A Technical Guide

Introduction

3-Bromocinnamic acid is a derivative of cinnamic acid, a compound of significant interest in pharmaceutical and chemical research due to its various biological activities and its utility as a synthetic intermediate. A thorough understanding of its structural and electronic properties is crucial for its application in drug development and materials science. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and workflows are presented to aid researchers in the replication and interpretation of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of trans-3-Bromocinnamic acid reveals the chemical environment of the protons. The data presented below was acquired in DMSO-d6.[1][2]

| Assignment | Chemical Shift (δ) in ppm |

| Carboxylic Acid (-COOH) | ~12.6 |

| Aromatic & Vinylic Protons | 7.95 |

| 7.72 | |

| 7.61 | |

| 7.58 | |

| 7.38 | |

| 6.63 |

Table 1: ¹H NMR chemical shifts for this compound in DMSO-d6.[1]

¹³C NMR Spectroscopic Data

While specific peak assignments for this compound were not explicitly found in the initial search, data for similar cinnamic acid derivatives suggest the approximate chemical shifts for the different carbon atoms.[3] The availability of ¹³C NMR data is noted by several sources.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound displays absorptions corresponding to the carboxylic acid, alkene, and aromatic moieties.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (broad) | 3300-2500 | Carboxylic Acid |

| C=O Stretch | ~1700 | Carboxylic Acid |

| C=C Stretch (alkene) | ~1630 | Alkene |

| C=C Stretch (aromatic) | 1600-1450 | Aromatic Ring |

| C-Br Stretch | 700-500 | Aryl Halide |

Table 2: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of trans-3-Bromocinnamic acid shows a molecular ion peak corresponding to its molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 228 | 98.0 | [M+2]⁺ (with ⁸¹Br) |

| 227 | 71.1 | [M+1]⁺ |

| 226 | 100.0 | [M]⁺ (with ⁷⁹Br) |

| 225 | 62.7 | [M-H]⁺ |

| 182 | 11.4 | [M-COOH]⁺ (with ⁸¹Br) |

| 180 | 10.1 | [M-COOH]⁺ (with ⁷⁹Br) |

| 147 | 62.4 | [M-Br]⁺ |

| 102 | 81.4 | [C₈H₆]⁺ |

Table 3: Key mass spectrometry fragmentation data for trans-3-Bromocinnamic acid.[1] The molecular weight of this compound is approximately 227.06 g/mol .[2][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.[6][7]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. The magnetic field is then shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum.

-

Data Analysis: Identify and annotate the characteristic absorption peaks.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

A general workflow for the spectroscopic analysis of this compound.

References

1H NMR Spectral Data of 3-Bromocinnamic Acid

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromocinnamic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structure elucidation and verification. This guide provides a detailed analysis of the 1H NMR spectrum of this compound, including key data, experimental protocols, and visual aids to facilitate comprehension.

The 1H NMR spectrum of trans-3-Bromocinnamic acid was recorded on a 400 MHz spectrometer in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The data reveals distinct signals for the vinyl, aromatic, and carboxylic acid protons.

Table 1: 1H NMR Data for trans-3-Bromocinnamic Acid in DMSO-d6 [1]

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.6 | Broad Singlet | 1H |

| H-C' | 7.950 | Singlet (or very narrow triplet) | 1H |

| H-Cα | 6.633 | Doublet | 1H |

| H-Cβ | 7.584 | Doublet | 1H |

| Aromatic Protons | 7.383 - 7.722 | Multiplet | 3H |

Note: The exact multiplicity of H-C' can sometimes appear as a narrow triplet due to small meta-couplings. The aromatic region from 7.383 to 7.722 ppm contains multiple overlapping signals corresponding to the remaining three protons on the phenyl ring.

Chemical Structure and Proton Assignments

The following diagram illustrates the chemical structure of trans-3-Bromocinnamic acid with the protons labeled for clear association with the NMR data.

Caption: Molecular structure of trans-3-Bromocinnamic acid with proton labeling.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring the 1H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for carboxylic acids due to its ability to dissolve the sample and the acidic proton's tendency to exchange with residual water in other solvents.[2] Other potential solvents include deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solution to calibrate the chemical shift scale to 0 ppm. However, modern NMR spectrometers can also be calibrated to the residual solvent peak.

3.2. NMR Data Acquisition

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which improves the resolution and shape of the NMR signals.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected range of proton chemical shifts.[3]

-

3.3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., ~2.50 ppm for DMSO-d5).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.[2]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining a 1H NMR spectrum.

Caption: Workflow for 1H NMR analysis of this compound.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-bromocinnamic acid. It is designed to serve as a technical resource, offering detailed experimental protocols, data interpretation, and visualization of the analytical workflow.

Introduction to ¹³C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon skeleton of organic molecules. By detecting the magnetic properties of the ¹³C isotope, this method provides valuable information about the number of non-equivalent carbon atoms, their chemical environments, and their connectivity within a molecule. For drug development and chemical research, ¹³C NMR is an indispensable tool for structure verification, purity assessment, and the characterization of novel compounds.

Molecular Structure and ¹³C NMR Data of this compound

This compound (C₉H₇BrO₂) is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a bromine atom and a propenoic acid group. The trans isomer is the more stable and commonly encountered form. The numbering of the carbon atoms for the purpose of NMR assignment is crucial for a detailed analysis.

An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromocinnamic acid. This document details the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and presents a visual representation of the molecule's structure and key functional groups.

Introduction

This compound (C₉H₇BrO₂) is a derivative of cinnamic acid, a compound with established roles in various biological processes and as a precursor in the synthesis of pharmaceuticals and other fine chemicals. The presence of the bromine atom, the carboxylic acid group, and the aromatic ring with a trans-alkene substituent gives this compound a unique and informative infrared spectrum. FT-IR spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of this and similar compounds, allowing for the identification of key functional groups and providing insights into its molecular structure.

Data Presentation: FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the principal absorption peaks, their intensities, and the corresponding vibrational assignments. This data is compiled from typical spectra of aromatic carboxylic acids and cinnamic acid derivatives.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch (in hydrogen-bonded dimer) | Carboxylic Acid |

| ~3060 | Medium | C-H stretch | Aromatic & Alkene |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1625 | Medium | C=C stretch | Alkene |

| ~1590, ~1470 | Medium to Weak | C=C stretch | Aromatic Ring |

| ~1420 | Medium | O-H in-plane bend | Carboxylic Acid |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |